molecular formula C13H17NO3 B1297045 N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide CAS No. 82673-65-2

N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide

Cat. No. B1297045
CAS RN: 82673-65-2
M. Wt: 235.28 g/mol
InChI Key: YXASJBNPUMOCRO-UHFFFAOYSA-N
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Description

“N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide” is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 . It is also known by its CAS number 82673-65-2 .


Synthesis Analysis

The synthesis of this compound involves a multi-step reaction . The first stage involves the reaction of acetic acid tert-butyl ester with lithium diisopropyl amide in diethyl ether and hexane at -78 to 20℃ for 2 hours under an inert atmosphere . The second stage involves the reaction with hydrogen chloride in 1,4-dioxane and water for 4 hours under reflux . The yield of the reaction was reported to be 81% over 2 steps .


Molecular Structure Analysis

The molecular structure of “N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide” can be represented by the SMILES string CC(C)(C)C(=O)NC1=C(C=O)C(=CC=C1)OC .

Scientific Research Applications

Synthesis and Chemical Properties

  • π-Excess σ2 P,O Hybrid Ligands : The first 4-methoxy-substituted 1,3-benzazaphosphole was synthesized using an intermediate generated from N-(3-methoxyphenyl)-2,2-dimethylpropanamide. These compounds represent potential σ2 P,O hybrid or chelate ligands with high π-density at the phosphorus atom, showcasing their significance in ligand chemistry and potential in catalysis (Aluri et al., 2014).

  • Synthesis of Imidazole-Amine Ligands : N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide was utilized as a synthon for reductive amination reactions, leading to a series of ligands with second coordination sphere functional groups. This application underlines its importance in the synthesis of imidazole-based ligands (Cheruzel et al., 2011).

  • Allylation of Amides : Research demonstrated the stereoselective allylation of 2-formyl amides, like 2-formyl-N,N-dimethylpropanamide, indicating its relevance in the synthesis of diverse amide compounds with specific stereochemistry (Taniguchi et al., 1995).

Analytical Applications

  • Spectrophotometric Determination : A study discussed the formation of a stable complex involving 3-chloro-N-hydroxy-2,2-dimethylpropanamide, underlining the use of similar compounds in spectrophotometric analysis and detection in aqueous solutions (Shu, 2011).

Crystallography and Structural Analysis

  • Crystal Structure Analysis : The crystal structure of a related compound, N-[(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide, was determined, providing insights into intermolecular interactions and structural properties of similar compounds (Hirano et al., 2004).

properties

IUPAC Name

N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)12(16)14-10-6-5-7-11(17-4)9(10)8-15/h5-8H,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXASJBNPUMOCRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C(=CC=C1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326923
Record name N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide

CAS RN

82673-65-2
Record name N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Bohn, N Le Fur, G Hagues, J Costentin… - Organic & …, 2009 - pubs.rsc.org
This work deals with the design of a “bio-oxidisable prodrug” strategy for the development of new central selective acetylcholinesterase inhibitors. This prodrug approach is expected to …
Number of citations: 31 pubs.rsc.org

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